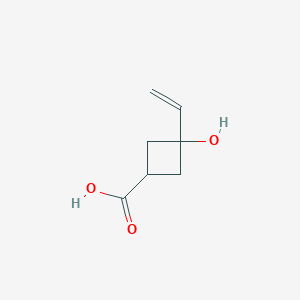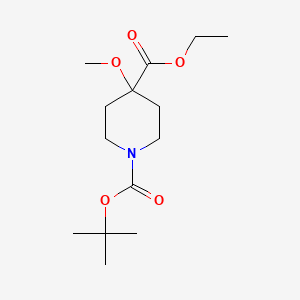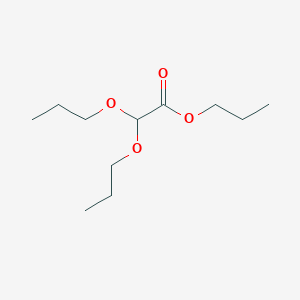![molecular formula C11H23ClN2O3 B13905515 tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride](/img/structure/B13905515.png)
tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride: is a chemical compound with the molecular formula C11H22N2O3·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is often used in various chemical and pharmaceutical research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(3-methoxyazetidin-3-yl)ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions: tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The azetidine ring can be reduced to form a more saturated ring structure.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of a base.
Major Products Formed:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of saturated azetidine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
Chemistry: In chemistry, tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, this compound is used to study the effects of azetidine derivatives on various biological systems. It is also used in the development of new biochemical assays and the study of enzyme-substrate interactions .
Medicine: In medicine, tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate is investigated for its potential therapeutic applications. It is used in the development of new drugs and the study of drug-receptor interactions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
作用機序
The mechanism of action of tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate involves its interaction with specific molecular targets in biological systems. The azetidine ring can interact with enzymes and receptors, modulating their activity. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
類似化合物との比較
- tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate
- tert-butyl N-[2-(3-azetidinyl)ethyl]carbamate
- tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate
Comparison: tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. The hydroxyl derivative, for example, may have different hydrogen bonding capabilities, while the azetidinyl derivative may exhibit different steric properties .
特性
分子式 |
C11H23ClN2O3 |
|---|---|
分子量 |
266.76 g/mol |
IUPAC名 |
tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-10(2,3)16-9(14)13-6-5-11(15-4)7-12-8-11;/h12H,5-8H2,1-4H3,(H,13,14);1H |
InChIキー |
JKHYWLAXWXMMSP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCC1(CNC1)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13905493.png)


